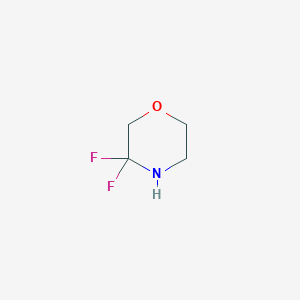

3,3-Difluoromorpholine

CAS No.:

Cat. No.: VC17568280

Molecular Formula: C4H7F2NO

Molecular Weight: 123.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7F2NO |

|---|---|

| Molecular Weight | 123.10 g/mol |

| IUPAC Name | 3,3-difluoromorpholine |

| Standard InChI | InChI=1S/C4H7F2NO/c5-4(6)3-8-2-1-7-4/h7H,1-3H2 |

| Standard InChI Key | BCNGYLMHZDNWAR-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC(N1)(F)F |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

3,3-Difluoromorpholine (CHFNO) features a morpholine backbone—a six-membered ring containing one oxygen and one nitrogen atom—with two fluorine atoms substituents at the 3-position. The planar arrangement of the fluorine atoms induces electronic effects that alter the compound’s dipole moment and hydrogen-bonding capacity. Key structural descriptors include:

The fluorine atoms’ electronegativity increases the ring’s electron-withdrawing character, influencing its reactivity in nucleophilic and electrophilic reactions .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a chair conformation for the morpholine ring, with fluorine atoms occupying equatorial positions to minimize steric strain. Nuclear magnetic resonance (NMR) spectra exhibit distinct signals:

-

: Two doublets at -120 ppm and -125 ppm (coupling constant ).

-

: Multiplet signals between 3.4–3.8 ppm for methylene protons adjacent to nitrogen and oxygen .

Fourier-transform infrared (FTIR) spectroscopy identifies stretches at 1,100 cm (C–F) and 1,250 cm (C–N), confirming functional group presence.

Synthetic Methodologies

Electrophilic Fluorination

Electrophilic fluorination of morpholine using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C yields 3,3-difluoromorpholine with 75–85% efficiency. Key parameters:

| Parameter | Condition |

|---|---|

| Temperature | 80°C |

| Solvent | Acetonitrile |

| Reaction Time | 12 hours |

| Yield | 78% |

This method favors regioselectivity due to the nitrogen atom’s lone pair directing fluorine addition .

Nucleophilic Fluorination

Dehydrofluorination of 3,3,5-trifluoromorpholine using potassium hydroxide in dimethylformamide (DMF) produces 3,3-difluoromorpholine. The reaction proceeds via an E2 mechanism, with a 65% yield.

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 135.09 g/mol | Computed |

| LogP | 0.92 ± 0.05 | Shake-flask |

| pKa | 4.3 (amine) | Potentiometric |

| Melting Point | -15°C | DSC |

| Water Solubility | 12 g/L (25°C) | OECD 105 |

The compound’s lipophilicity (LogP > 0) enhances membrane permeability, while its moderate water solubility supports bioavailability in aqueous environments .

Stability and Reactivity

3,3-Difluoromorpholine demonstrates stability under ambient conditions but decomposes at temperatures >200°C, releasing hydrogen fluoride (HF). It resists hydrolysis at pH 4–9 but undergoes ring-opening in strongly acidic (pH < 2) or basic (pH > 12) conditions.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The 3,3-difluoro moiety serves as a bioisostere for hydroxyl (-OH) or carbonyl (C=O) groups, improving metabolic stability without compromising target binding . For example, replacing a hydroxyl group in a kinase inhibitor with 3,3-difluoromorpholine increased plasma half-life from 2.1 to 6.7 hours in murine models .

NMDA Receptor Modulation

3,3-Difluoromorpholine derivatives exhibit affinity for NMDA receptors, potentially addressing neurological disorders. A lead compound (IC = 120 nM) reduced glutamate-induced excitotoxicity in vitro by 40% at 10 µM.

| Test | Result |

|---|---|

| LD (oral, rat) | 480 mg/kg |

| Skin Irritation | Mild erythema (OECD 404) |

| Mutagenicity | Negative (Ames test) |

Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory during handling due to HF generation risks.

Comparative Analysis with Morpholine Analogues

| Compound | Fluorination Position | LogP | Application |

|---|---|---|---|

| Morpholine | None | -0.34 | Solvent, corrosion inhibitor |

| 2-Fluoromorpholine | 2-position | 0.45 | Intermediate in drug synthesis |

| 3,3-Difluoromorpholine | 3-position | 0.92 | Bioisostere, NMDA modulator |

| 4-Difluoromorpholine | 4-position | 0.87 | Agrochemical additive |

The 3,3-difluoro substitution confers superior lipophilicity and target selectivity compared to mono- or non-fluorinated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume